N~1~-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Description
N~1~-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, a sulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-15-4-10-19(11-5-15)26(23,24)14-16-6-8-17(9-7-16)20(22)21-13-18-3-2-12-25-18/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSYUHWNOLFZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The initial step might involve the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a furan-containing reagent.
Final Coupling: The final step could involve coupling the furan-substituted sulfonamide with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonyl group could produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and sulfonyl group could play key roles in binding interactions, while the benzamide moiety might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Furylmethyl)-4-{[(4-chlorophenyl)sulfonyl]methyl}benzamide
- N~1~-(2-Furylmethyl)-4-{[(4-methoxyphenyl)sulfonyl]methyl}benzamide
- N~1~-(2-Furylmethyl)-4-{[(4-nitrophenyl)sulfonyl]methyl}benzamide
Uniqueness
N~1~-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
